7-Amino-2-methylbenzothiazole

Description

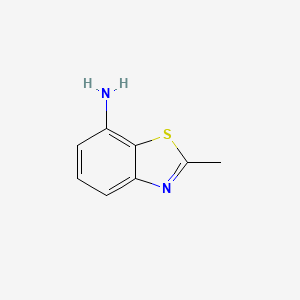

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUECAJACKRIDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Elucidation of 7 Amino 2 Methylbenzothiazole Derivatives

Enzyme Inhibition Studies

Derivatives of the 7-Amino-2-methylbenzothiazole scaffold have been investigated for their inhibitory activity against a wide range of enzymes implicated in various pathological conditions. These studies highlight the versatility of the benzothiazole (B30560) core in designing targeted enzyme inhibitors.

Modulation of Bacterial DNA Replication Enzymes (e.g., DNA Gyrase, Topoisomerase IV, Uridine Diphosphate-N-Acetyl Enol Pyruvyl Glucosamine Reductase (MurB))

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for the development of new antibacterial drugs due to their essential role in managing DNA topology during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in decatenation and relaxation. Both are heterotetrameric enzymes, with the GyrB and ParE subunits, respectively, containing the ATP-binding site that is a prime target for inhibitors.

Benzothiazole-based derivatives have emerged as potent inhibitors of the GyrB and ParE subunits. A series of 2-aminobenzothiazole (B30445) compounds demonstrated significant inhibitory activity against DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria. For instance, certain 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors showed IC₅₀ values in the nanomolar range against Escherichia coli and Staphylococcus aureus enzymes. One promising inhibitor displayed potent activity against various resistant bacterial strains.

Research has also focused on benzothioxalone derivatives as inhibitors of enzymes in the early stages of bacterial peptidoglycan synthesis. These compounds were found to inhibit MurA and MurZ from E. coli and S. aureus with IC₅₀ values ranging from 0.25 to 51 µM. nih.govresearchgate.net The proposed mechanism involves the formation of a disulfide bond with a cysteine residue in the active site of the enzyme. nih.gov

Table 1: Inhibition of Bacterial DNA Replication Enzymes by Benzothiazole Derivatives

| Compound Type | Target Enzyme | Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzothioxalone Derivative | MurA | E. coli | 0.25 - 51 | nih.gov |

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters and other amines. Two isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences and inhibitor sensitivities. Inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in managing Parkinson's disease.

Recent studies have shown that 2-methylbenzothiazole (B86508) derivatives are potent and selective inhibitors of human MAO-B. One study synthesized thirteen such derivatives and found that all exhibited IC₅₀ values below 0.017 µM for MAO-B. The most potent MAO-B inhibitor identified had an IC₅₀ value of 0.0046 µM, while the most effective MAO-A inhibitor from a related series had an IC₅₀ of 0.132 µM. These findings suggest that the benzothiazole scaffold is a promising lead for developing MAO inhibitors for neuropsychiatric and neurodegenerative disorders.

Table 2: Inhibition of Monoamine Oxidases by Benzothiazole Derivatives

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 2-Methylbenzothiazole | MAO-B | < 0.017 (all compounds) | Selective for MAO-B | |

| 2-Methylbenzothiazole (cpd 4d) | MAO-B | 0.0046 | Most potent for MAO-B | |

| Benzothiazole (cpd 5e) | MAO-A | 0.132 | Most potent for MAO-A |

Modulation of Cholinesterases (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Derivatives based on the benzothiazole and related thiazole (B1198619) scaffolds have been evaluated for their ability to inhibit these enzymes. In one study, a series of thirteen benzothiazolone derivatives were synthesized and tested. Most of these compounds showed a preference for inhibiting BChE over AChE. Compound M13 was the most potent BChE inhibitor with an IC₅₀ of 1.21 µM, while compound M2 was slightly less potent (IC₅₀ = 1.38 µM) but showed a much higher selectivity for BChE over AChE (Selectivity Index = 28.99). Kinetic studies indicated that the inhibition of BChE by compound M13 was reversible.

Another study on 2-amino thiazole derivatives also reported significant inhibitory activity against both AChE and BChE, with the 2-amino-4-(4-bromophenyl)thiazole compound showing Kᵢ values of 0.129 µM and 0.083 µM, respectively.

Table 3: Inhibition of Cholinesterases by Benzothiazole and Thiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (BChE/AChE) | Reference |

|---|---|---|---|---|---|

| M13 (Benzothiazolone) | BChE | 1.21 | - | 4.16 | |

| M2 (Benzothiazolone) | BChE | 1.38 | - | 28.99 | |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | - | 0.129 | - |

Inhibition of Glutathione S-Transferase P1-1 (hGSTP1-1)

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. The isoenzyme GST P1-1 (hGSTP1-1) is often overexpressed in cancer cells and contributes to multidrug resistance.

Novel benzazole derivatives have been investigated as potential inhibitors of hGSTP1-1 to overcome drug resistance. In one study, a compound identified as Compound-18 (N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide) was the most potent inhibitor, with an IC₅₀ value of approximately 10 µM when using 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate. Kinetic analysis revealed that this compound exhibited mixed inhibition with respect to glutathione and uncompetitive inhibition with respect to CDNB, with Kᵢ values of 6.3 µM and 11.8 µM, respectively. This suggests that benzazole-based compounds can serve as a lead structure for developing more potent hGSTP1-1 inhibitors.

Table 4: Inhibition of hGSTP1-1 by a Benzazole Derivative

| Compound | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Compound-18 | CDNB | ~10 | 11.8 ± 3.4 | Uncompetitive (vs CDNB) |

Other Enzyme Target Interactions (e.g., Peptide Deformylase, Aldose Reductase, Tyrosine Kinase, CYP51)

The versatile benzothiazole scaffold has been explored for its interaction with several other therapeutically relevant enzymes.

Peptide Deformylase (PDF): PDF is a bacterial metalloenzyme essential for protein maturation, making it an attractive target for novel antibiotics. nih.govsemanticscholar.org The enzyme removes the N-formyl group from the initial N-formylmethionine of nascent bacterial proteins. nih.gov While various inhibitors have been developed, including hydroxamate derivatives, the reviewed literature did not specifically link this compound derivatives to PDF inhibition. nih.govscispace.com

Aldose Reductase (AR): Aldose reductase is the first enzyme in the polyol pathway, which reduces glucose to sorbitol. nih.gov Under hyperglycemic conditions, hyperactivity of this enzyme leads to sorbitol accumulation and is implicated in the pathogenesis of diabetic complications. nih.gov Several 2-aminobenzothiazole derivatives have been evaluated as AR inhibitors. In one study, compounds 8c and 8d were found to inhibit aldose reductase 2 (ALR2) at concentrations below 10 µM, with molecular docking studies for compound 8d showing a strong binding affinity (ΔG = -8.39 kcal/mol). nih.gov

Tyrosine Kinases: Protein tyrosine kinases (PTKs) are critical enzymes in cellular signaling pathways that catalyze the transfer of phosphate from ATP to tyrosine residues on proteins. Their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been used to design potent inhibitors of various PTKs. For example, derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values ranging from 0.173 to 1.08 µM. Other derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key transducer of angiogenesis, and PI3Kα kinase (IC₅₀ = 1.03 nM).

CYP51: Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi and is a primary target for azole antifungal agents. While a critical enzyme target, the available research did not provide specific data on the inhibition of CYP51 by this compound derivatives.

Table 5: Inhibition of Other Enzymes by Benzothiazole Derivatives

| Compound Class | Target Enzyme | Activity/Binding Affinity | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole (8d) | Aldose Reductase (ALR2) | ΔG = -8.39 kcal/mol | nih.gov |

| 2-Aminobenzothiazole (8c, 8d) | Aldose Reductase (ALR2) | Inhibition < 10 µM | nih.gov |

| 2-Aminobenzothiazole | EGFR Kinase | IC₅₀ = 0.173 - 1.08 µM |

Receptor Binding and Signaling Pathway Modulation

The biological activity of this compound derivatives is intrinsically linked to their ability to bind to various cellular receptors and modulate downstream signaling cascades. These interactions can trigger a range of cellular responses, from altered gene expression to the initiation of programmed cell death.

Certain benzothiazole derivatives have been shown to interact with DNA, a critical target in cancer therapy. The mode of this interaction can vary, with some compounds acting as DNA minor groove-binding agents. researchgate.netesisresearch.orgbohrium.com For instance, the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as a DNA minor groove-binding agent rather than a DNA intercalator or topoisomerase poison. researchgate.netesisresearch.org This interaction with the minor groove can protect DNA from enzymatic digestion, as demonstrated by the protection of DNA against DNase I. esisresearch.org Molecular modeling and spectroscopic studies of other bis-benzothiazole derivatives suggest they can also effectively bind to the DNA minor groove. jocpr.com This binding is often non-covalent and can be reversible. The ability of these compounds to bind to DNA is considered a potential mechanism for their anticancer properties. esisresearch.org

Table 1: Interaction of Benzothiazole Derivatives with DNA

| Compound/Derivative Class | Binding Mode | Method of Study | Reference |

|---|---|---|---|

| Bis-benzothiazole derivatives | Minor groove binding | Molecular modeling, Fluorescence spectroscopy, Viscosimetry | jocpr.com |

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govnih.gov Disruption of this balance is a hallmark of many cancers. nih.gov Several novel benzothiazole derivatives have been shown to modulate this balance, thereby inducing apoptosis in cancer cells. nih.govnih.govnih.gov

For example, the derivative YLT322 was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in HepG2 cells. nih.gov Similarly, another benzothiazole derivative, referred to as BTD, upregulated the expression of pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade. nih.govnih.gov The direct inhibition of BCL-2 is a key strategy, and novel benzothiazole-based molecules have been specifically designed and synthesized to act as BCL-2 inhibitors, showing high activity in in-vitro assays. nih.govresearchgate.net

Table 2: Effects of Benzothiazole Derivatives on BCL-2 Family Protein Expression

| Derivative | Effect on Anti-Apoptotic Proteins | Effect on Pro-Apoptotic Proteins | Cell Line | Reference |

|---|---|---|---|---|

| YLT322 | Decreased Bcl-2 | Increased Bax | HepG2 | nih.gov |

| BTD | Decreased Bcl-2 and Bcl-xL | Increased Bax, Bim, and Bad | HCT116 | nih.gov |

| A-07 | Shift in Bax/Bcl-2 ratio favoring apoptosis | Shift in Bax/Bcl-2 ratio favoring apoptosis | SiHa | researchgate.net |

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1. nih.govmedchemexpress.comnottingham.ac.uk Benzothiazoles have been identified as a class of AhR agonists. nih.govnih.gov Upon binding, the ligand-AhR complex translocates to the nucleus, heterodimerizes with the ARNT protein, and binds to specific DNA sequences to regulate gene transcription. medchemexpress.com

Compounds such as 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) have been identified as high-affinity ligands for the AhR. nih.gov The activation of the AhR signaling pathway is suggested to be involved in the anticancer activity of some 2-(4-aminophenyl) benzothiazole drugs. nottingham.ac.uk Studies have shown that various benzothiazole derivatives can directly stimulate AhR DNA binding and activate the AhR signaling pathway. nih.govnih.gov The ability of these compounds to agonize the AhR has been correlated with growth inhibition in cancer cell lines, suggesting an important role for this pathway in the anti-proliferative activity of benzothiazoles. nih.gov

Table 3: Activity of Benzothiazole Derivatives on the Aryl Hydrocarbon Receptor (AhR)

| Compound | Activity | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazoles (general class) | Agonist | Stimulate AhR DNA binding and activate AhR signaling | nih.govnih.gov |

| 2-methylthiobenzothiazole | Agonist | Identified in tire extracts as an AhR agonist | nih.govnih.gov |

| 2-mercaptobenzothiazole | Agonist | Identified in tire extracts as an AhR agonist | nih.govnih.gov |

Beyond their interaction with the BCL-2 family, benzothiazole derivatives influence apoptosis through multiple mechanisms, including the activation of caspases and modulation of key signaling pathways. nih.govfrontiersin.orgnih.gov Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3. frontiersin.org

Studies have shown that benzothiazole derivatives can induce apoptosis by activating the intrinsic pathway. nih.govnih.gov This is evidenced by the activation of initiator caspase-9 and effector caspase-3, without affecting caspase-8, which is central to the extrinsic pathway. nih.govnih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, such as PARP, culminating in the characteristic morphological changes of apoptosis. researchgate.netnih.gov Furthermore, some derivatives have been shown to downregulate survival signaling pathways, such as the PI3K/AKT and ERK pathways, which are often hyperactivated in cancer cells and contribute to their proliferation and survival. nih.govfrontiersin.org The compound B7, for instance, was confirmed to inhibit both AKT and ERK signaling pathways in A431 and A549 cells. frontiersin.org

Mechanistic Insights into Antimicrobial Action

Benzothiazole derivatives are recognized for a broad spectrum of antimicrobial activities. jchr.orgbenthamdirect.com Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS), which are crucial for bacterial survival. nih.govmdpi.com

One of the proposed mechanisms for the antimicrobial action of certain compounds is the disruption of the bacterial cell membrane's integrity and function. While direct evidence for this compound is still emerging, studies on related benzothiazole derivatives and other antimicrobial agents suggest that membrane perturbation is a viable mode of action. rsc.orghelsinki.fi This can involve destabilizing the membrane, leading to increased permeability, leakage of intracellular contents, and depolarization of the membrane potential. rsc.org

Research on a series of benzothiazole derivatives bearing an amide moiety revealed that different substitutions on the aryl group could lead to distinct modes of action, with some compounds exhibiting a membrane-perturbing effect on intact bacterial cells. rsc.org This disruption of the cell membrane is a critical event that can lead to rapid bacterial cell death. The development of antimicrobial agents that target the bacterial membrane is a promising strategy, as this physical disruption is thought to be less prone to the development of resistance compared to enzyme inhibition. helsinki.fi

Inhibition of Essential Bacterial Processes

Derivatives of the this compound scaffold have demonstrated significant potential as antibacterial agents by targeting and inhibiting essential cellular processes in bacteria. A primary mechanism of action for many of these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govnih.govresearchgate.net These enzymes are crucial for bacterial DNA replication, repair, and segregation, making them attractive targets for antibiotic development. Benzothiazole-based inhibitors bind to the ATP-binding site of these enzymes, preventing the necessary conformational changes for their function. nih.gov For instance, certain 2-aminobenzothiazole derivatives show potent, low nanomolar inhibitory activity against E. coli DNA gyrase. nih.gov

Beyond topoisomerases, these derivatives have been found to inhibit other critical bacterial enzymes. One such target is the uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov Molecular docking studies have shown that thiazolidin-4-one derivatives of benzothiazole form stable complexes with the E. coli MurB enzyme, correlating with their observed antibacterial activity. nih.gov

Other essential processes targeted by benzothiazole derivatives include folate biosynthesis, through the inhibition of dihydrofolate reductase, and protein synthesis, via the inhibition of peptide deformylase. nih.gov The inhibition of dihydrofolate reductase by amino-benzothiazole Schiff base analogues has been reported, demonstrating their role in disrupting the synthesis of nucleic acid precursors. nih.gov Similarly, isatin-containing benzothiazole derivatives have shown high interaction with the peptide deformylase enzyme, an essential enzyme in bacterial protein maturation. nih.gov The diversity of these targets highlights the scaffold's versatility in disrupting fundamental bacterial pathways.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antibacterial potency of this compound derivatives. These studies reveal that the type and position of substituents on both the benzothiazole core and its appended moieties significantly influence biological efficacy.

For instance, substitutions at the 7th position of the benzothiazole ring with methyl or bromo groups have been shown to enhance antibacterial action. nih.gov Similarly, placing a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity in a series of antipyrine-containing azo dyes. nih.gov In another study, the conversion of an amino group at the 5th position to its salt form enhanced activity against E. faecalis. nih.gov

Modifications on other parts of the molecule are also critical. For derivatives featuring a benzylidene ring, the introduction of a hydroxyl group at the 2nd position or a diethylamino group at the 4th position augmented antibacterial activity. nih.gov In a series of thiazolidin-4-one derivatives, the substitution of nitro and methoxy groups at the 4th position of an attached phenyl ring improved antibacterial action against Pseudomonas aeruginosa and Escherichia coli. nih.gov Conversely, some substitutions can be detrimental; for example, adding a methoxy group to a benzoxazole analog abrogated all antitubercular activity. biorxiv.org

The table below summarizes key SAR findings for various benzothiazole derivatives.

Table 1: Impact of Substituent Patterns on Antibacterial Activity

| Scaffold/Series | Position of Substitution | Substituent Group | Effect on Activity | Target Organism(s) |

|---|---|---|---|---|

| Benzothiazole | 7th position | Methyl (CH₃), Bromo (Br) | Enhanced | S. aureus, B. subtilis, E. coli |

| Benzothiazole | 5th position | Chloro (Cl) | Increased | S. typhimurium, K. pneumonia |

| Benzothiazole | 5th position | Amino group salt | Enhanced | E. faecalis |

| Benzylidene ring | 2nd position | Hydroxyl (OH) | Improved | E. coli, P. aeruginosa |

| Benzylidene ring | 4th position | Diethylamino | Augmented | K. pneumonia |

| Phenyl ring | 4th position | Nitro (NO₂), Methoxy (OCH₃) | Improved | P. aeruginosa, E. coli |

| Isatin ring | 5th position | Bromo (Br) | Enhanced | Gram-negative bacteria |

| Phenyl ring | 2,4,6-trimethyl / 2,3,5,6-tetramethyl | Methyl groups | Improved | B. subtilis, S. aureus |

Molecular modeling and co-crystal structures have provided detailed insights into how the molecular features of this compound derivatives correlate with their interactions at the active sites of specific bacterial targets. These studies are crucial for rational drug design and the optimization of inhibitor potency.

In the case of DNA gyrase B (GyrB), a key target, the benzothiazole ring itself plays a significant role in binding. X-ray crystallography has revealed that the benzothiazole ring engages in a cation-π stacking interaction with the side chain of a conserved arginine residue (Arg76 in E. coli GyrB). nih.gov This interaction is a critical anchor for the inhibitor within the ATP-binding pocket.

Substituents on the benzothiazole core form specific hydrogen bonds and hydrophobic interactions that enhance binding affinity. For example, a carboxamide oxygen at the C6 position can interact with a conserved water molecule and the hydroxyl group of Thr165 in E. coli GyrB. nih.gov A pyrrole moiety attached to the benzothiazole can fit into a lipophilic pocket, forming hydrophobic interactions with residues like Val167, Val120, and Ile78, while its NH group can form a hydrogen bond with the side chain of Asp73. nih.gov

Molecular docking studies of other benzothiazole derivatives have further elucidated these structure-target correlations. Azo clubbed benzothiazole analogues have been shown to form stable complexes with the DNA gyrase enzyme, with binding affinities influenced by the specific substituents. nih.gov Similarly, for inhibitors of the MurB enzyme, docking analyses have shown that compounds with higher calculated binding energies form the most stable complexes with the enzyme's target site, which correlates with their potent antibacterial activity. nih.gov

Table 2: Molecular Interactions of Benzothiazole Derivatives with Bacterial Targets

| Derivative Class | Bacterial Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2-Aminobenzothiazole | E. coli DNA Gyrase B (GyrB) | Arg76 | Cation-π stacking |

| 2-Aminobenzothiazole | E. coli DNA Gyrase B (GyrB) | Asp73 | Hydrogen bond |

| 2-Aminobenzothiazole | E. coli DNA Gyrase B (GyrB) | Thr165 | Hydrogen bond (via water) |

| 2-Aminobenzothiazole | E. coli DNA Gyrase B (GyrB) | Val43, Ala47, Val71, Ile78, Val120, Val167 | Hydrophobic interactions |

| Azo clubbed benzothiazole | DNA Gyrase | Not specified | Stable complex formation |

| Thiazolidin-4-one benzothiazole | E. coli MurB Enzyme | Not specified | Stable complex formation |

Preclinical In Vitro Metabolic Fate Investigations

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and bioavailability. springernature.com In vitro systems, primarily liver microsomes, are widely used in early drug discovery to assess this stability. springernature.comevotec.comnih.gov Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), which are major contributors to the metabolism of many drugs. nih.gov

The standard microsomal stability assay involves incubating the test compound with liver microsomes (from human or animal species) in the presence of necessary cofactors like NADPH. evotec.com The disappearance of the parent compound is monitored over time using analytical techniques like LC-MS/MS. evotec.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which are used to rank compounds and predict in vivo hepatic clearance. springernature.comnih.gov

For the 2-aminobenzothiazole class, studies have indicated that metabolic stability can be a significant challenge. In an investigation of 2-amino benzothiazoles with antitubercular activity, key compounds were found to have poor metabolic stability, resulting in short half-lives when incubated with mouse liver microsomes. nih.gov This rapid hepatic metabolism suggests that while the scaffold may have attractive microbiological properties, its development could be hindered by pharmacokinetic liabilities that need to be addressed through medicinal chemistry efforts. nih.govresearchgate.net

Table 3: Representative Metabolic Stability Data for an Aminobenzothiazole Derivative

| Compound ID | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |

|---|---|---|---|---|

| "Seed Molecule" (Antitubercular) | Mouse Liver Microsomes | < 15 | > 46.2 | Poor Stability |

Data is qualitative/representative based on literature descriptions indicating poor stability. nih.gov

For several series of 2-aminobenzothiazole derivatives, in silico ADME predictions have been favorable. Studies have shown that many synthesized compounds comply with Lipinski's rule of five, suggesting they possess drug-like physicochemical properties conducive to oral bioavailability. nih.govmdpi.com These predictions often indicate good absorption potential. For example, a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed predicted absorption percentages of over 70%, with some compounds exceeding 86%. nih.gov

However, in vitro experimental data can reveal liabilities not captured by computational models. While some key antitubercular 2-aminobenzothiazole compounds showed good permeability and low plasma protein binding—both desirable characteristics—their poor metabolic stability remained a major drawback. nih.gov The rapid metabolism (a "Metabolism" issue) can effectively negate the benefits of good absorption and distribution, leading to low systemic exposure and a short duration of action. This highlights the importance of integrating both predictive and experimental ADME data. The biological implication is that even a highly potent compound at the molecular target level will fail to exert its therapeutic effect in vivo if it is cleared from the body too quickly. Therefore, medicinal chemistry efforts for this class must co-optimize potency and metabolic stability to produce viable clinical candidates.

Table 4: Predicted and Experimental ADME Properties for Representative 2-Aminobenzothiazole Derivatives

| Property | Method | Finding | Biological Implication |

|---|---|---|---|

| Drug-Likeness | In Silico (Lipinski's Rule of 5) | Compliance observed for multiple series | Good potential for oral bioavailability |

| Absorption | In Silico (% Absorption) | >70-86% predicted for some series | High potential for absorption from the gut |

| Permeability | In Vitro Assay | Good | Efficient passage across biological membranes |

| Plasma Protein Binding | In Vitro Assay | Low | Higher fraction of free drug available to exert effect |

| Metabolic Stability | In Vitro (Microsomes) | Poor | Rapid clearance, short half-life, low systemic exposure |

Applications in Advanced Chemical and Materials Science

A Versatile Synthetic Building Block

The structural features of 7-Amino-2-methylbenzothiazole, specifically the presence of a reactive amino group and the benzothiazole (B30560) core, make it a valuable precursor in organic synthesis. This versatility allows for the construction of a diverse range of complex molecules with significant applications in various fields of chemical science.

Precursor for Complex Heterocyclic Compounds

This compound serves as a foundational molecule for the synthesis of more complex heterocyclic systems. The amino group provides a site for further chemical reactions, enabling the fusion of additional rings onto the benzothiazole structure. A notable example is the synthesis of pyrimido[2,1-b]benzothiazoles. These compounds are formed through a one-pot, three-component reaction involving a 2-aminobenzothiazole (B30445) derivative, an aldehyde, and a β-dicarbonyl compound. scirp.orgnih.govresearchgate.net This reaction, often carried out under solvent-free or microwave-assisted conditions, provides an efficient and environmentally friendly route to these complex heterocyclic systems. researchgate.net The resulting pyrimido[2,1-b]benzothiazole derivatives are of significant interest due to their potential biological activities. scirp.orgijpcbs.com

Synthesis of Pharmaceutical Intermediates and Agrochemicals

The benzothiazole scaffold is a common feature in many biologically active compounds, and this compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. nbinno.com Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents. nih.govorgsyn.org The substitution pattern on the benzothiazole ring, including the amino and methyl groups at the 7- and 2-positions respectively, can significantly influence the biological activity of the final compound.

In the realm of agrochemicals, benzothiazole derivatives have shown promise as fungicides and pesticides. nih.govmdpi.com The synthesis of novel agrochemicals often involves the modification of the 2-amino group of the benzothiazole core to introduce different functional groups, thereby tuning the biological activity and spectrum of the resulting compounds. The presence of the methyl group at the 2-position and the amino group at the 7-position in this compound provides specific steric and electronic properties that can be exploited in the design of new and effective agrochemical products.

Benzothiazole Derivatives in Catalysis Research

The application of benzothiazole derivatives extends into the field of catalysis, where they are utilized as ligands for transition metal complexes that can catalyze a variety of important organic transformations. The nitrogen and sulfur atoms within the benzothiazole ring system are capable of coordinating to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Design and Synthesis of Benzothiazole-Based Ligands for Transition Metal Catalysis

Derivatives of 2-aminobenzothiazole can be readily converted into a variety of ligands for transition metal catalysis. For instance, Schiff base ligands can be synthesized by the condensation of the amino group with various aldehydes. These ligands can then be used to form stable complexes with transition metals such as palladium, copper, and nickel. nih.gov The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the benzothiazole ring and the aldehyde used in the Schiff base formation.

Palladium(II) complexes with ligands derived from 2-aminothiazoles have been synthesized and characterized. nih.gov These complexes often feature the benzothiazole ligand coordinating to the palladium center through the thiazole (B1198619) nitrogen atom. The specific substituents on the benzothiazole ring, such as the amino and methyl groups in this compound, can influence the stability and catalytic performance of these palladium complexes.

Applications in Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium complexes featuring benzothiazole-based ligands have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govnih.govscirp.orgscirp.org This reaction is a powerful tool in organic synthesis for the formation of biaryl compounds, which are common motifs in pharmaceuticals and other functional materials.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the ligand coordinated to the palladium catalyst. While specific studies on palladium complexes of this compound in Suzuki reactions are not extensively documented, related benzothiazole-based palladium systems have been shown to be effective catalysts. These catalysts can promote the coupling of aryl halides with arylboronic acids under various reaction conditions, often with high yields. The development of novel benzothiazole-based ligands, including those derived from this compound, remains an active area of research for improving the efficiency and scope of cross-coupling reactions.

Heterogeneous Catalysis and Photocatalysis Applications

Benzothiazole derivatives also have potential applications in the fields of heterogeneous catalysis and photocatalysis. For heterogeneous catalysis, benzothiazole-based ligands can be immobilized on solid supports, such as polymers or silica, to create recyclable catalysts. This approach offers advantages in terms of catalyst separation and reuse, contributing to more sustainable chemical processes. researchgate.net

In the area of photocatalysis, certain organic molecules can act as photosensitizers, absorbing light and promoting chemical reactions. While direct applications of this compound in this area are not well-documented, the broader class of benzothiazole derivatives has been explored for its photophysical properties. mdpi.com The development of novel photocatalysts for applications such as the degradation of organic pollutants is an ongoing area of research, and the unique electronic structure of benzothiazole derivatives makes them interesting candidates for further investigation in this field. semanticscholar.org

Development of Fluorescent Probes Based on the Benzothiazole Scaffold

The rigid, planar structure and π-conjugated system of the benzothiazole core make it an excellent fluorophore. This has led to the extensive development of benzothiazole-based fluorescent probes for a wide range of applications in chemical and biological sensing.

Design Principles for Benzothiazole-Based Fluorophores

The design of fluorescent probes based on the benzothiazole scaffold is guided by several key principles aimed at tuning their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, as well as their selectivity towards specific analytes.

A primary design strategy involves the modification of the benzothiazole core at its various positions, most commonly at the 2-position. Attaching different aromatic or heteroaromatic substituents to the 2-position can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra.

Another important principle is the incorporation of a recognition moiety that can selectively interact with the target analyte. This recognition event is then transduced into a change in the fluorescence signal. The design of this recognition site is crucial for the selectivity of the probe. For example, a probe for a specific metal ion might incorporate a chelating group that preferentially binds to that ion.

The linkage between the benzothiazole fluorophore and the recognition moiety is also a critical design element. The nature of this linker can influence the efficiency of the signal transduction. In some designs, the analyte interacts directly with the benzothiazole ring system, causing a more direct perturbation of its electronic properties.

Finally, the solubility and biocompatibility of the probes are important considerations, especially for biological applications. These properties can be tuned by introducing appropriate functional groups, such as hydrophilic or lipophilic chains, without significantly affecting the core fluorescence properties.

Mechanisms of Fluorescence (e.g., Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE))

The diverse fluorescence behavior of benzothiazole-based probes can be attributed to several photophysical mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).

Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in molecules that possess both a proton-donating and a proton-accepting group in close proximity, allowing for the transfer of a proton in the excited state. A classic example within the benzothiazole family is 2-(2'-hydroxyphenyl)benzothiazole (HBT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto tautomer. This keto form has a different electronic structure and is responsible for a large Stokes shift, resulting in emission at a significantly longer wavelength than the absorption. This property is highly advantageous for designing fluorescent probes as it minimizes self-absorption and background interference.

Intramolecular Charge Transfer (ICT) is another prevalent mechanism in donor-π-acceptor (D-π-A) type benzothiazole derivatives. In these systems, an electron-donating group is connected to an electron-accepting benzothiazole moiety through a π-conjugated bridge. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is often highly sensitive to the polarity of the surrounding environment, a property known as solvatochromism. This sensitivity can be exploited for sensing applications. The efficiency of ICT and the resulting fluorescence properties can be tuned by modifying the strength of the donor and acceptor groups, as well as the nature of the π-linker.

Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state. For benzothiazole derivatives exhibiting AIE, the aggregation process prevents non-radiative decay pathways that are active in the solution state, thus opening up the radiative decay channel and leading to strong fluorescence. This "turn-on" fluorescence response upon aggregation is particularly useful for developing probes for various applications, including the detection of biomacromolecules that can induce aggregation.

Selective Detection of Biological Analytes in In Vitro Systems

The versatility of the benzothiazole scaffold has been harnessed to develop a wide array of fluorescent probes for the selective detection of various biological analytes in vitro. These probes offer high sensitivity and selectivity, enabling the monitoring of important biological species and processes.

Metal Ions: Benzothiazole-based probes have been designed for the detection of a range of metal ions. For example, probes incorporating chelating moieties can exhibit a "turn-on" or ratiometric fluorescence response upon binding to specific metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. The binding event often restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to a change in its emission.

Anions: Similarly, fluorescent probes for the detection of anions like cyanide (CN⁻) and pyrophosphate (PPi) have been developed. These probes often rely on specific chemical reactions or binding interactions with the target anion, which in turn modulates the fluorescence of the benzothiazole core.

Reactive Oxygen Species (ROS): The detection of reactive oxygen species, which are important signaling molecules and markers of oxidative stress, is another significant application. Benzothiazole-based probes have been designed to react specifically with ROS such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO). The reaction with the ROS unmasks or modifies the fluorophore, resulting in a "turn-on" fluorescence signal.

Biomolecules: Benzothiazole derivatives have also been employed in the design of probes for various biomolecules. For instance, Thioflavin T, a well-known benzothiazole-based dye, is widely used for the detection of amyloid fibrils associated with neurodegenerative diseases. Its fluorescence increases significantly upon binding to the β-sheet structures of these protein aggregates.

The following table provides a summary of selected benzothiazole-based fluorescent probes and their target analytes.

| Probe Type | Target Analyte | Sensing Mechanism |

| Benzothiazole-Schiff base | Zn²⁺ | Chelation-enhanced fluorescence |

| Benzothiazole-dithiocarbamate | Hg²⁺ | Reaction-based "turn-on" |

| 2-(2'-hydroxyphenyl)benzothiazole derivative | H₂O₂ | ESIPT modulation |

| Thioflavin T | Amyloid fibrils | Conformational restriction |

Applications in Advanced Material Science and Optical Technologies

The unique photophysical properties of benzothiazole derivatives have led to their exploration in various advanced material science and optical technology applications.

Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based compounds have been utilized as emitters in OLEDs. cambridge.orgresearchgate.netrsc.orgfrontiersin.orgmdpi.com Their high fluorescence quantum yields and tunable emission colors make them suitable candidates for creating efficient and color-pure displays. By modifying the molecular structure, the emission wavelength can be tuned across the visible spectrum. Furthermore, some benzothiazole derivatives exhibit aggregation-induced emission, which is advantageous for solid-state lighting applications as it mitigates concentration quenching effects at high doping concentrations in the emissive layer of OLEDs. rsc.org

Two-Photon Absorption (TPA): Certain benzothiazole-based fluorophores with a donor-π-acceptor-π-donor (D-π-A-π-D) architecture have been shown to exhibit large two-photon absorption cross-sections. acs.orgresearchgate.netnih.govacs.org TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. Materials with high TPA are valuable for applications such as two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced photodamage, and for 3D microfabrication and optical data storage.

Nonlinear Optics: The significant intramolecular charge transfer characteristics of some benzothiazole derivatives make them interesting for nonlinear optical (NLO) applications. researching.cnresearchgate.net Materials with large second- or third-order NLO properties are sought after for technologies like optical switching, frequency conversion, and optical limiting. The ease of modifying the benzothiazole core allows for the systematic tuning of these NLO properties.

Optical Data Storage: The photoresponsive nature of some benzothiazole derivatives has led to their investigation for optical data storage applications. researchgate.netresearchgate.netmdpi.comencyclopedia.pub For instance, molecules that can be switched between two stable states with different optical properties (e.g., absorption or fluorescence) by light can be used as the basis for rewritable optical memory.

Polymers for Optical Technologies: Benzothiazole-containing polymers have been synthesized and their optical properties investigated. scientific.netazooptics.com These polymers can be designed to have specific refractive indices, thermo-optic coefficients, and low optical loss, making them suitable for the fabrication of optical waveguides, filters, and other components for integrated optics.

Q & A

Q. What are the optimized synthetic routes for 7-Amino-2-methylbenzothiazole, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves cyclization of substituted aniline precursors. For example, 7-chloro-6-fluoro-2-aminobenzothiazole derivatives are synthesized via refluxing 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol, followed by purification via thin-layer chromatography (TLC) using ethyl acetate:methanol:water (10:1:1) . Yield optimization requires precise stoichiometric control, inert atmospheres, and monitoring via TLC to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 8.4 ppm in CDCl3) .

- IR spectroscopy : Detects functional groups (e.g., NH stretches at 3454 cm⁻¹ and C=O at 1637 cm⁻¹) .

- Melting point determination : Confirms purity and crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use local exhaust ventilation to avoid inhalation .

- Wear PPE (gloves, goggles) to prevent skin/eye contact; wash immediately with soap/water upon exposure .

- Avoid strong oxidizers and store in sealed containers to prevent degradation .

Advanced Research Questions

Q. How are in vivo pharmacological activities (e.g., analgesic, anti-inflammatory) evaluated for this compound derivatives?

- Analgesic activity : Assessed via acetic acid-induced writhing in murine models, with compounds showing 30–50% inhibition compared to controls .

- Anti-inflammatory activity : Measured using carrageenan-induced paw edema, with activity linked to electron-withdrawing substituents (e.g., fluoro, chloro) .

Q. What strategies resolve contradictions in biological activity data across substituted benzothiazoles?

Discrepancies often arise from substituent positioning. For example:

- Electron-donating groups (e.g., methyl) enhance bioavailability but may reduce receptor affinity.

- Halogen substituents (e.g., Cl, F) improve metabolic stability but may increase toxicity . Cross-validation using molecular docking and QSAR models can clarify structure-activity relationships (SAR) .

Q. How do structural modifications influence the antimicrobial efficacy of this compound analogs?

Substitutions at the 5- and 6-positions significantly impact activity. For instance:

- Aminooxazole/thiazole hybrids : Show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .

- Schiff base derivatives : Enhanced activity via π-π stacking with microbial enzyme active sites .

Q. What analytical challenges arise in distinguishing this compound from structurally similar benzothiazoles?

- Chromatographic separation : Use HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve positional isomers.

- Mass spectrometry : HRMS (ESI+) distinguishes molecular ions (e.g., [M+H]+ at m/z 179.05 for C₈H₇N₂S) .

Q. What methodologies are employed to study the metabolic stability of this compound derivatives?

- Microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound decay via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Methodological Considerations

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misinterposing overlapping signals .

- Toxicity Profiling : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity before advancing to in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.